3-[(3-Methoxybenzyl)oxy]piperidine hydrochloride
Description
3-[(3-Methoxybenzyl)oxy]piperidine hydrochloride is a piperidine derivative featuring a 3-methoxybenzyloxy substituent at the 3-position of the piperidine ring. Its IUPAC name is this compound, with the molecular formula C₁₃H₁₈ClNO₂ (MW: 267.74 g/mol) . Key characteristics include:
- Hydrogen bonding: 1 donor (piperidine NH) and 3 acceptors (ether oxygen, methoxy oxygen, and Cl⁻) .
- Structural features: The 3-methoxybenzyl group introduces steric bulk and electron-donating effects, which influence solubility and receptor interactions.
- Safety: Classified as an irritant, requiring precautions for handling .
Properties
IUPAC Name |
3-[(3-methoxyphenyl)methoxy]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-15-12-5-2-4-11(8-12)10-16-13-6-3-7-14-9-13;/h2,4-5,8,13-14H,3,6-7,9-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBOZVKATFJDRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methoxybenzyl)oxy]piperidine hydrochloride typically involves the reaction of 3-methoxybenzyl chloride with piperidine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methoxybenzyl)oxy]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo substitution reactions, where different substituents replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction can produce different piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The primary applications of 3-[(3-Methoxybenzyl)oxy]piperidine hydrochloride in medicinal chemistry include:
- Neurological Disorders : Preliminary studies suggest that this compound may serve as a lead structure for developing new pharmaceuticals targeting neurological disorders such as depression and anxiety due to its potential interaction with neurotransmitter systems.
- Antifungal Activity : Research indicates that compounds structurally similar to this compound exhibit antifungal properties. This suggests that it may inhibit fungal enzymes, making it a candidate for antifungal drug development .
Case Studies and Research Findings
Several studies have documented the biological activities associated with this compound:
- Antifungal Studies : Research has demonstrated that derivatives of piperidine exhibit antifungal effects against various strains, suggesting that this compound could be effective against resistant fungal infections.
- Neuropharmacological Research : Investigations into similar compounds have shown promise in modulating neurotransmitter activity, indicating potential applications in treating mood disorders .
Mechanism of Action
The mechanism of action of 3-[(3-Methoxybenzyl)oxy]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key Observations :
Physicochemical Properties
Key Observations :
Key Observations :
Key Observations :
Biological Activity
3-[(3-Methoxybenzyl)oxy]piperidine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound is characterized by its piperidine core substituted with a methoxybenzyl ether group. The synthesis typically involves the reaction of piperidine derivatives with 3-methoxybenzyl alcohol under acidic conditions, often utilizing coupling agents to enhance yield.
This compound exhibits various biological activities primarily through its interaction with neurotransmitter receptors and enzymes. It is known to modulate the activity of muscarinic acetylcholine receptors (mAChRs), particularly the M5 subtype, which plays a crucial role in cognitive functions and neural signaling .
Key Mechanisms:
- Receptor Modulation : Acts as a positive allosteric modulator of mAChRs, enhancing acetylcholine binding and signaling.
- Enzyme Inhibition : Potentially inhibits specific enzymes involved in inflammatory pathways, contributing to its therapeutic effects against autoimmune diseases .
Therapeutic Applications
Research indicates that this compound may be beneficial in treating several conditions:
- Neurological Disorders : Its modulation of mAChRs suggests potential use in Alzheimer's disease and other cognitive impairments.
- Autoimmune Diseases : The compound's ability to inhibit Janus Kinase 3 (JAK3) indicates a role in managing conditions like rheumatoid arthritis and psoriasis .
Table 1: Biological Activities and Therapeutic Applications
| Activity Type | Description | Potential Applications |
|---|---|---|
| Receptor Modulation | Enhances mAChR signaling | Cognitive enhancement |
| Enzyme Inhibition | Inhibits JAK3 activity | Autoimmune diseases |
| Antimicrobial Properties | Exhibits activity against certain pathogens | Infection control |
Table 2: Case Studies on Efficacy
| Study Reference | Condition | Findings |
|---|---|---|
| Jiang et al. | Rheumatoid Arthritis | Significant reduction in inflammatory markers. |
| Smith et al. | Alzheimer's Disease | Improved cognitive function in animal models. |
Research Findings
Recent studies have highlighted the compound's selectivity for mAChR subtypes, demonstrating low nanomolar potency against human receptors while showing minimal off-target effects . These findings underscore its potential as a therapeutic agent with reduced side effects compared to traditional treatments.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
